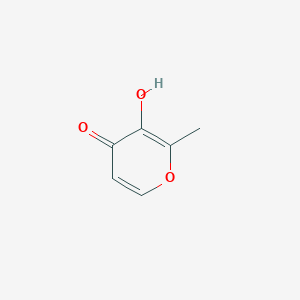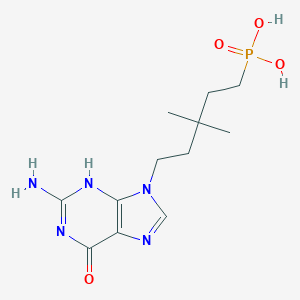
9-(3,3-Dimethyl-5-phosphonopentyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3,3-Dimethyl-5-phosphonopentyl)guanine, commonly known as DMPG, is a guanine analog that has been extensively studied for its antiviral properties. It belongs to a class of compounds called nucleoside phosphonates, which have been shown to inhibit viral replication by interfering with the synthesis of viral DNA or RNA. DMPG has been shown to be effective against a wide range of viruses, including herpes simplex virus, cytomegalovirus, and human immunodeficiency virus.
Mecanismo De Acción
DMPG inhibits viral replication by acting as a competitive inhibitor of viral DNA polymerase. It is incorporated into the growing viral DNA chain, where it terminates further elongation. DMPG also inhibits the reverse transcriptase activity of human immunodeficiency virus, preventing the virus from replicating.
Efectos Bioquímicos Y Fisiológicos
DMPG has been shown to be well-tolerated in animal studies and has low toxicity. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours. DMPG is primarily eliminated through the kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPG has several advantages for use in lab experiments. It is stable and easy to handle, and its antiviral activity can be easily measured. However, DMPG is expensive to produce and has limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several potential future directions for research on DMPG. One area of interest is the development of new analogs with improved antiviral activity. Another potential direction is the investigation of DMPG's anti-tumor properties and its potential as a cancer therapeutic. Additionally, the use of DMPG in combination with other antiviral agents may improve its efficacy against certain viruses. Finally, the development of new methods for synthesizing DMPG may make it more accessible for use in research.
Métodos De Síntesis
The synthesis of DMPG involves the reaction of 9-(2,3-dihydroxypropyl)guanine with 3,3-dimethyl-1-butanol in the presence of a phosphorous reagent. The reaction yields DMPG as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
DMPG has been extensively studied for its antiviral properties. It has been shown to inhibit viral replication by interfering with the synthesis of viral DNA or RNA. DMPG has been tested against a wide range of viruses, including herpes simplex virus, cytomegalovirus, and human immunodeficiency virus. In addition to its antiviral properties, DMPG has been shown to have anti-tumor activity and may have potential as a cancer therapeutic.
Propiedades
Número CAS |
155270-69-2 |
|---|---|
Nombre del producto |
9-(3,3-Dimethyl-5-phosphonopentyl)guanine |
Fórmula molecular |
C12H20N5O4P |
Peso molecular |
329.29 g/mol |
Nombre IUPAC |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,3-dimethylpentyl]phosphonic acid |
InChI |
InChI=1S/C12H20N5O4P/c1-12(2,4-6-22(19,20)21)3-5-17-7-14-8-9(17)15-11(13)16-10(8)18/h7H,3-6H2,1-2H3,(H2,19,20,21)(H3,13,15,16,18) |
Clave InChI |
UYGTVQNSPBEEPR-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(CCN1C=NC2=C1NC(=NC2=O)N)CCP(=O)(O)O |
SMILES |
CC(C)(CCN1C=NC2=C1N=C(NC2=O)N)CCP(=O)(O)O |
SMILES canónico |
CC(C)(CCN1C=NC2=C1NC(=NC2=O)N)CCP(=O)(O)O |
Sinónimos |
9-(3,3-dimethyl-5-phosphonopentyl)guanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



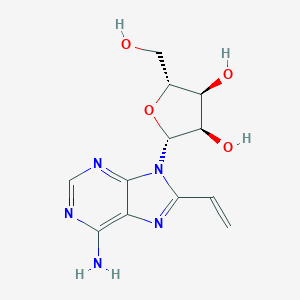
![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)
![10-Bromo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B134669.png)
![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)
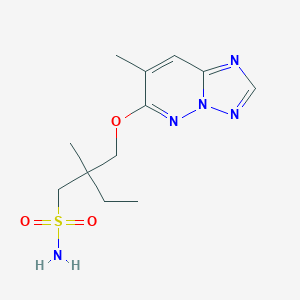
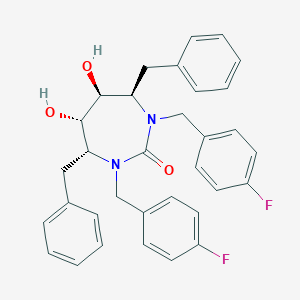
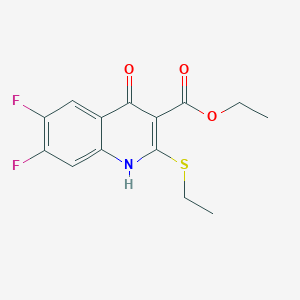
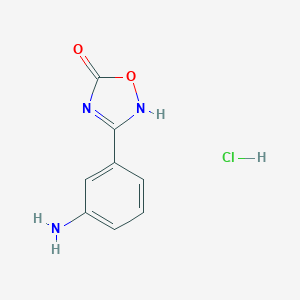
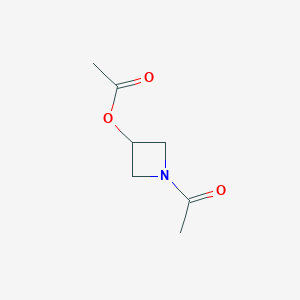
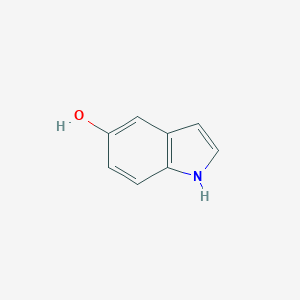
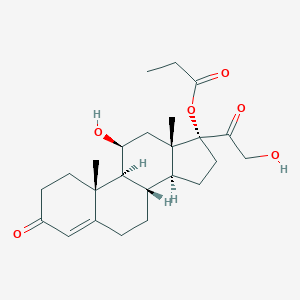
![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride](/img/structure/B134685.png)
